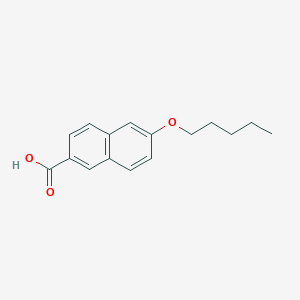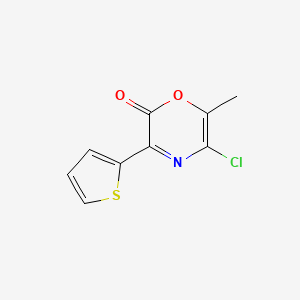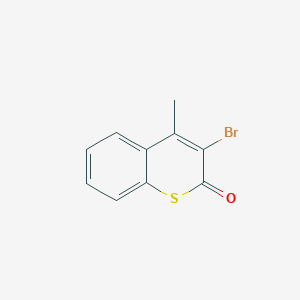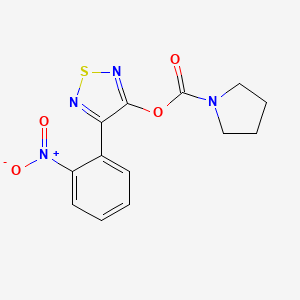
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thiadiazole ring, and a pyrrolidine carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources. The final step involves the esterification of the pyrrolidine carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and thiadiazole groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxamide: Similar structure but with an amide group instead of an ester.
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-sulfonate: Contains a sulfonate group instead of a carboxylate ester.
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-phosphate: Features a phosphate group instead of a carboxylate ester.
Uniqueness
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenyl group, thiadiazole ring, and pyrrolidine carboxylate ester makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143058-30-4 |
|---|---|
Molekularformel |
C13H12N4O4S |
Molekulargewicht |
320.33 g/mol |
IUPAC-Name |
[4-(2-nitrophenyl)-1,2,5-thiadiazol-3-yl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H12N4O4S/c18-13(16-7-3-4-8-16)21-12-11(14-22-15-12)9-5-1-2-6-10(9)17(19)20/h1-2,5-6H,3-4,7-8H2 |
InChI-Schlüssel |
DKXQDJFASBVXTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)OC2=NSN=C2C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
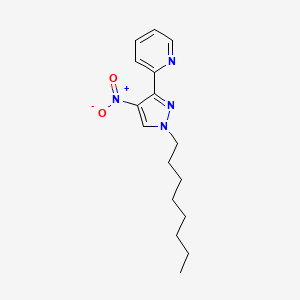
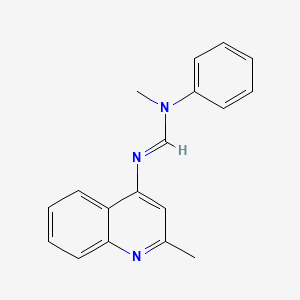
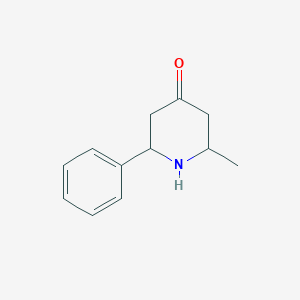
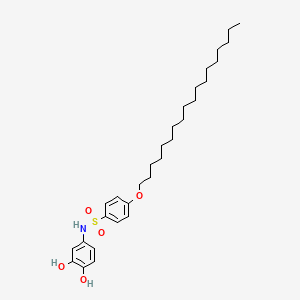
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
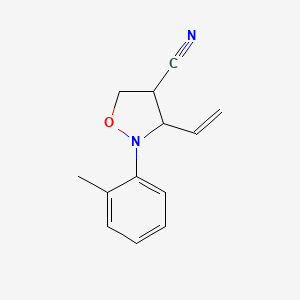
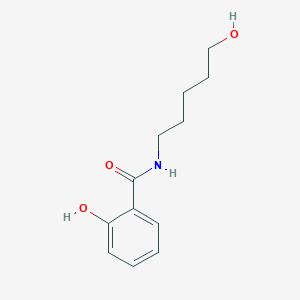
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
